molecular formula C15H17ClN2O2 B5148500 4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine

4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine

Cat. No. B5148500
M. Wt: 292.76 g/mol
InChI Key: HRDWCKGCUFYHFX-UHFFFAOYSA-N
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Description

4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Scientific Research Applications

4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to have antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine is not fully understood. However, studies have shown that this compound works by inhibiting the activity of specific enzymes and proteins in the body, which are involved in various cellular processes. This inhibition leads to the disruption of cellular function and ultimately results in the death of bacterial and tumor cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine has a range of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in tumor cells. Additionally, this compound has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cellular function. In vivo studies have also shown that this compound has a low toxicity profile and does not cause significant adverse effects in animals.

Advantages and Limitations for Lab Experiments

The use of 4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine in laboratory experiments has several advantages and limitations. One advantage is that this compound has a low toxicity profile and does not cause significant adverse effects in animals, making it a safe candidate for preclinical studies. Additionally, this compound has been shown to have potent antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. However, the synthesis process for this compound is complex and requires careful control of reaction conditions to ensure high yield and purity of the final product.

Future Directions

There are several future directions for the study of 4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine. One direction is the development of new drugs based on this compound for the treatment of bacterial and fungal infections, as well as for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, the synthesis process for this compound can be optimized to improve yield and purity, making it more accessible for laboratory experiments and potential drug development.
Conclusion:
In conclusion, 4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine is a promising compound that has gained significant attention in the scientific research community. This compound has potential applications in various fields of scientific research, including the development of new drugs for the treatment of bacterial and fungal infections, as well as for the treatment of neurodegenerative diseases. The synthesis process for this compound is complex but can be optimized to improve yield and purity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 2-amino-5-methyl-1,3-oxazole to form an intermediate compound. This intermediate compound is then reacted with morpholine to form the final product. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity of the final product.

properties

IUPAC Name

4-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-11-14(10-18-6-8-19-9-7-18)17-15(20-11)12-2-4-13(16)5-3-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDWCKGCUFYHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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